molecular formula C7H15BrN2 B11822918 (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide

Cat. No.: B11822918
M. Wt: 207.11 g/mol
InChI Key: SGMYARGBCOPANZ-LEUCUCNGSA-N
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Description

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide is a chiral bicyclic diamine compound. It is known for its unique structure, which includes a bicyclic heptane ring system with two nitrogen atoms. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic heptane ring system.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds .

Mechanism of Action

The mechanism of action of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. This binding facilitates the formation of chiral products by influencing the stereochemistry of the reaction . The nitrogen atoms in the compound play a crucial role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide lies in its specific chiral structure and the presence of the ethyl group. This structural feature imparts unique reactivity and binding properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C7H15BrN2

Molecular Weight

207.11 g/mol

IUPAC Name

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide

InChI

InChI=1S/C7H14N2.BrH/c1-2-9-5-6-3-7(9)4-8-6;/h6-8H,2-5H2,1H3;1H/t6-,7-;/m0./s1

InChI Key

SGMYARGBCOPANZ-LEUCUCNGSA-N

Isomeric SMILES

CCN1C[C@@H]2C[C@H]1CN2.Br

Canonical SMILES

CCN1CC2CC1CN2.Br

Origin of Product

United States

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